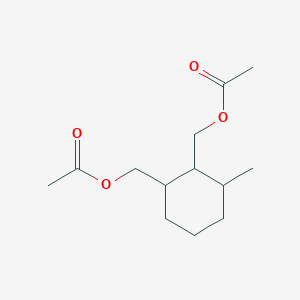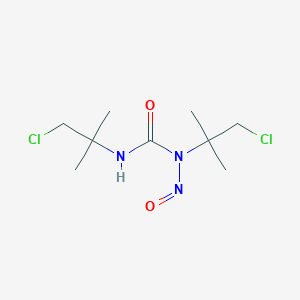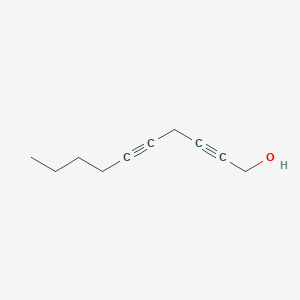
Deca-2,5-diyn-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deca-2,5-diyn-1-OL is an organic compound with the molecular formula C10H14O. It is characterized by the presence of two triple bonds (diyn) and a hydroxyl group (OL) at the first carbon position. This compound is part of the alkyne family and is known for its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Deca-2,5-diyn-1-OL can be synthesized through various methods. One common approach involves the reaction of propargyl alcohol with diisopropylamine and copper iodide in tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then cooled, and the product is extracted using diethyl ether and purified through silica gel filtration .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis starting from readily available materials. The process often requires the use of reducing agents such as lithium aluminum hydride (LiAlH4) or methyl lithium (MeLi) in the final step to obtain the desired product .
化学反応の分析
Types of Reactions
Deca-2,5-diyn-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substituting the hydroxyl group.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Deca-2,5-diyn-1-OL has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of Deca-2,5-diyn-1-OL involves its interaction with various molecular targets. The presence of triple bonds and a hydroxyl group allows it to participate in multiple chemical reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used .
類似化合物との比較
Similar Compounds
Deca-4,6-diyn-1-OL: Another compound with similar structure but different positions of triple bonds.
Decadienoic acid: Contains double bonds instead of triple bonds and has different chemical properties.
特性
CAS番号 |
13488-11-4 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC名 |
deca-2,5-diyn-1-ol |
InChI |
InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-4,7,10H2,1H3 |
InChIキー |
DAZHZGDROULXBJ-UHFFFAOYSA-N |
正規SMILES |
CCCCC#CCC#CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



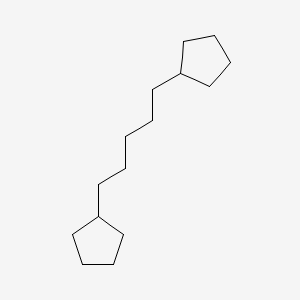
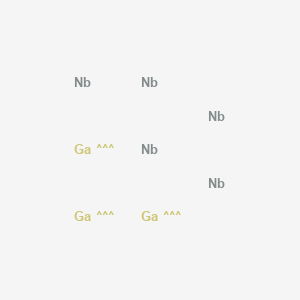



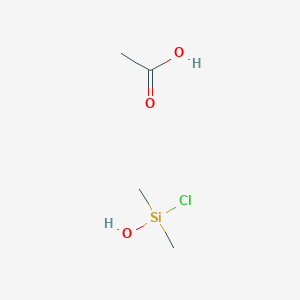
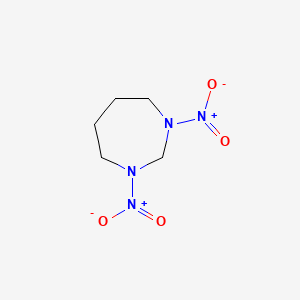
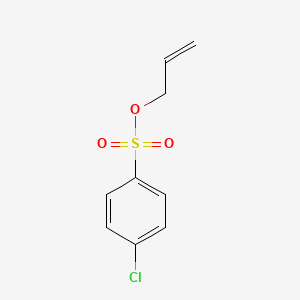

![[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol](/img/structure/B14722363.png)
